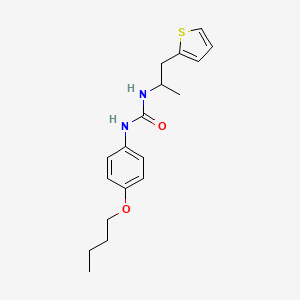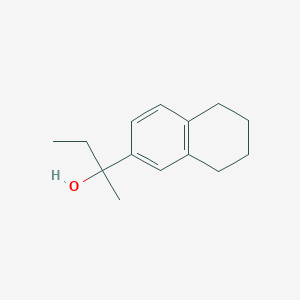
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250612-00-0 . It has a molecular weight of 204.31 and its IUPAC name is 2-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources.科学的研究の応用
Overview of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol Research
While the direct studies on this compound were not identified, research in related chemical domains provides valuable insights into potential applications and methodologies relevant to studying such compounds. Below, applications and findings from similar chemical research areas are presented to infer possible avenues for the utilization of this compound in scientific research.
Biopolymer and Biofuel Production
Research on downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol highlights the importance of efficient separation and purification methods in the microbial production of chemicals (Zhi-Long Xiu & A. Zeng, 2008). These studies suggest that compounds like this compound could be explored for their potential roles in enhancing biopolymer synthesis and biofuel production, given the structural similarity and potential chemical reactivity.
Polymer Material Development
The melt crystallization of Poly(butylene 2,6-naphthalate) (PBN) showcases the importance of understanding the crystallization process for developing materials with superior physical properties (Qian Ding et al., 2019). This knowledge could inform research into the applications of this compound in creating new polymeric materials, particularly in adjusting and enhancing their mechanical and thermal properties.
Flavor and Fragrance Enhancement in Foods
The production and breakdown pathways of branched chain aldehydes, significant for flavor in foods, are comprehensively reviewed, emphasizing the metabolic conversions and microbial compositions influencing flavor compound formation (B. Smit et al., 2009). Research into this compound could explore its potential as a flavor or fragrance compound, given its chemical structure that may interact favorably with sensory receptors.
Environmental and Health Implications of Synthetic Antioxidants
Studies on synthetic phenolic antioxidants, such as BHT and DBP, outline their environmental occurrence, human exposure, and potential health risks (Runzeng Liu & S. Mabury, 2020). Given the chemical nature of this compound, similar investigations could be crucial for assessing its environmental stability, bioaccumulation potential, and implications for human health.
Safety and Hazards
特性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDYIASAUDCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC2=C(CCCC2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2615242.png)
![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)
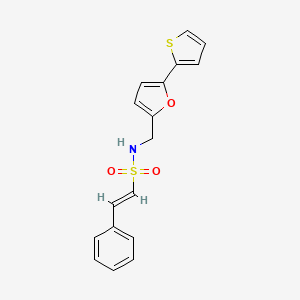
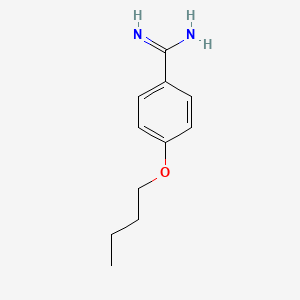
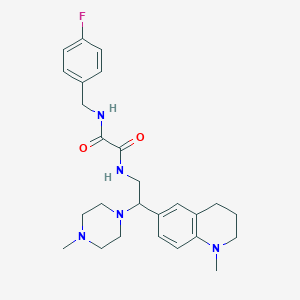
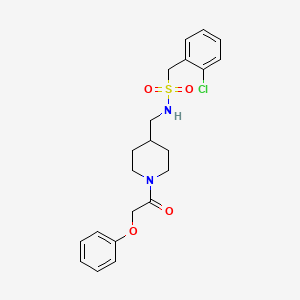
![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)
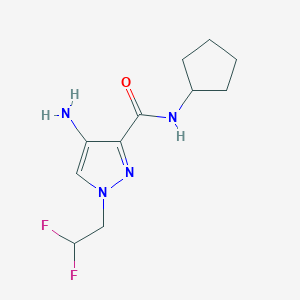
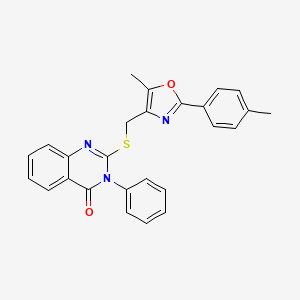
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)
